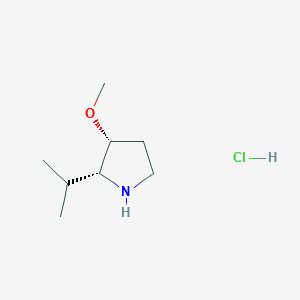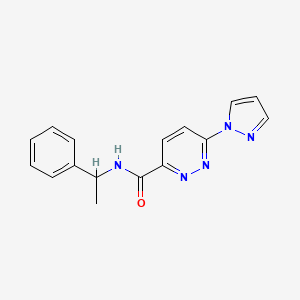
N-(1-phenylethyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-phenylethyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide is a useful research compound. Its molecular formula is C16H15N5O and its molecular weight is 293.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Reactions
Chemical reactions involving pyrazole and pyridazine derivatives form a foundation for the synthesis of diverse heterocyclic compounds. For instance, reactions of pyrrole-2,3-diones with hydrazine hydrate have been shown to yield pyrazole-3-carboxamide derivatives, indicating the utility of such reactions in generating structurally diverse molecules for further research and development (Sarıpınar et al., 2007).
Antimicrobial and Anticancer Activity
Several pyrazole and pyridazine derivatives exhibit significant antimicrobial and anticancer activities. For example, certain pyrazolo[3,4-d]pyrimidines have been evaluated for their antimicrobial properties, with some compounds showing significant activity (El-Mariah et al., 2006; Abdellatif et al., 2014). This suggests that N-(1-phenylethyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide could potentially be explored for similar biological activities, contributing to the development of new antimicrobial agents or cancer therapies.
Molecular Docking and Computational Studies
The application of molecular docking and computational studies to evaluate the interaction of pyrazole and pyridazine derivatives with biological targets highlights the importance of these compounds in drug discovery and development processes. These techniques provide insights into the mechanism of action at the molecular level, facilitating the optimization of compound structures for enhanced biological activity (Fahim et al., 2021).
Propriétés
IUPAC Name |
N-(1-phenylethyl)-6-pyrazol-1-ylpyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O/c1-12(13-6-3-2-4-7-13)18-16(22)14-8-9-15(20-19-14)21-11-5-10-17-21/h2-12H,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQECIVUYSRXBKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=NN=C(C=C2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
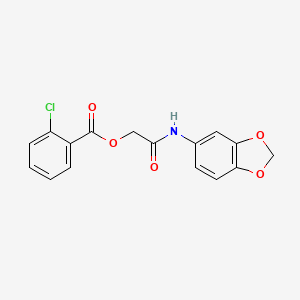
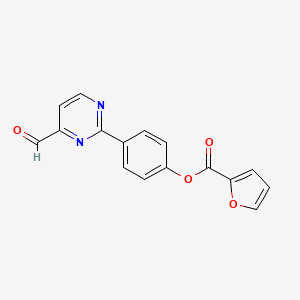
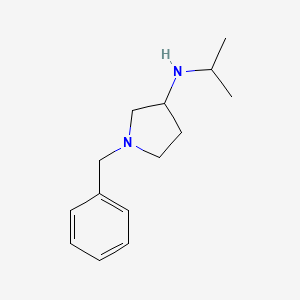
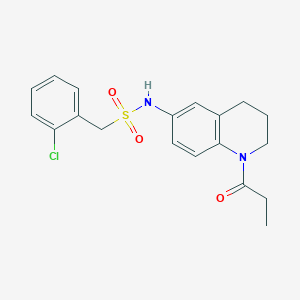
![3-(4-fluorophenyl)-2-[(4-methylphenyl)methylsulfanyl]-N-(3-morpholin-4-ylpropyl)-4-oxoquinazoline-7-carboxamide](/img/structure/B2601763.png)
![N-cyclopropyl-1-(6-{[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]thio}pyridazin-3-yl)piperidine-3-carboxamide](/img/structure/B2601764.png)
![4-{[(4-Fluorophenyl)sulfonyl]oxy}-3-methoxybenzoic acid](/img/structure/B2601766.png)
![3,6-Dichloro-N-[(3-hydroxythiolan-3-YL)methyl]pyridine-2-carboxamide](/img/structure/B2601769.png)
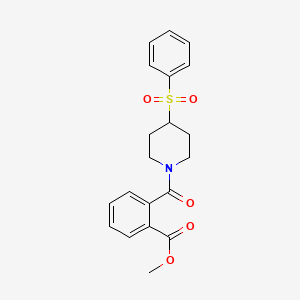
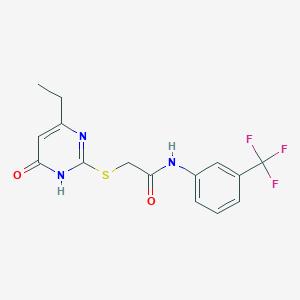
![(4,6-Dimethylpyrimidin-2-yl)-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone](/img/structure/B2601777.png)
![N-(3-acetamidophenyl)-2-[2-(3,5-dimethylpyrazol-1-yl)-4,5-dimethyl-6-oxopyrimidin-1-yl]acetamide](/img/structure/B2601778.png)
![N-[[2-(Trifluoromethylsulfanyl)phenyl]methyl]but-2-ynamide](/img/structure/B2601779.png)
